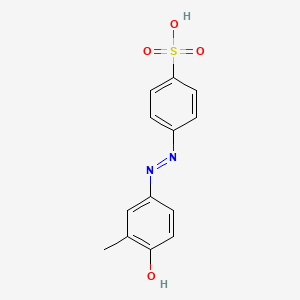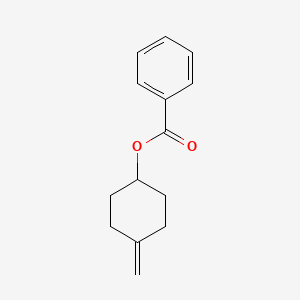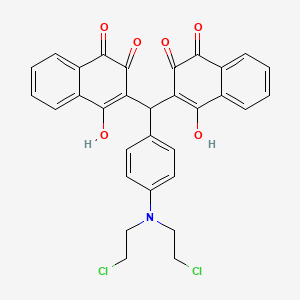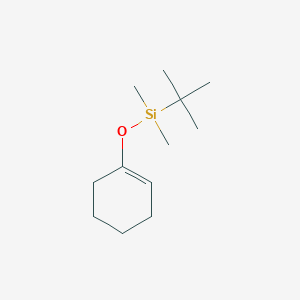
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of a dichlorophenyl group, a hydroxypropyl side chain, and a pyridazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone under acidic or basic conditions to yield the pyridazinone core. The hydroxypropyl side chain can be introduced through nucleophilic substitution reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of dihydropyridazinones.
Substitution: Formation of substituted dichlorophenyl derivatives.
Applications De Recherche Scientifique
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3,4-Dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone: Lacks the hydroxypropyl side chain.
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(2-hydroxyethyl)-3(2H)-pyridazinone: Contains a shorter hydroxyalkyl side chain.
Uniqueness
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone is unique due to the presence of the hydroxypropyl side chain, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
35507-89-2 |
|---|---|
Formule moléculaire |
C13H14Cl2N2O2 |
Poids moléculaire |
301.16 g/mol |
Nom IUPAC |
6-(3,4-dichlorophenyl)-2-(3-hydroxypropyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-10-3-2-9(8-11(10)15)12-4-5-13(19)17(16-12)6-1-7-18/h2-3,8,18H,1,4-7H2 |
Clé InChI |
QKXRDCSATQJSDU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(N=C1C2=CC(=C(C=C2)Cl)Cl)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetonitrile](/img/structure/B11944425.png)

![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)

![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)






